Sirtinol: is a cell-permeable 2-hydroxy-1-naphthaldehyde derivative that acts as a specific and direct inhibitor of the sirtuin class of deacetylase activity . Sirtuins are a family of proteins that play crucial roles in many signaling pathways and are regarded as potential therapeutic targets in several pathological conditions .
Sirtinol is a small organic compound known for its role as an inhibitor of sirtuin proteins, which are NAD+-dependent deacetylases involved in various biological processes, including aging, metabolism, and gene regulation. Specifically, sirtinol has been identified as a selective inhibitor of SIRT1 and SIRT2, two members of the sirtuin family. Structurally, sirtinol is a Schiff base derived from 2-hydroxy-1-naphthaldehyde and is characterized by its ability to form complexes with transition metals such as iron and copper . The compound appears as a bright yellow solid and exhibits notable stability in organic solvents but is prone to hydrolytic decomposition in aqueous environments .
Sirtins are a family of NAD+-dependent protein deacetylases. Deacetylation is a process where an acetyl group is removed from a protein, potentially altering its function. Sirtuins regulate various cellular processes by deacetylating specific proteins involved in metabolism, stress response, and DNA repair [].
Sirtinol inhibits sirtuin activity by binding to their active site and preventing them from deacetylating their target proteins. This inhibition can lead to changes in cellular signaling pathways and potentially influence processes like aging, gene expression, and cell survival [, ].
Studies using Sirtinol have shown that SIRT1 inhibition can induce cell death in cancer cells [, ]. This suggests that sirtuins might play a role in cancer cell survival, and targeting them with Sirtinol-like molecules could be a potential therapeutic strategy. However, more research is needed to determine the efficacy and safety of such an approach.
Sirtinol exhibits significant biological activity through its inhibition of sirtuin proteins. By inhibiting SIRT1 and SIRT2, sirtinol increases acetylation levels of various proteins, leading to altered metabolic pathways. For instance, it has been shown to destabilize the enzyme phosphoenolpyruvate carboxykinase 1 (PEPCK1), thus inhibiting gluconeogenesis in liver cells . Furthermore, sirtinol's ability to chelate iron contributes to its cytotoxic effects in cancer cells by increasing oxidative stress . This dual mechanism of action highlights its potential therapeutic applications in cancer treatment and metabolic disorders.
Sirtinol can be synthesized through several methods. One common approach involves the condensation reaction between 2-hydroxy-1-naphthaldehyde and an amine, typically using a solvent such as ethanol or methanol under reflux conditions. The reaction yields sirtinol after purification steps like crystallization or column chromatography . Alternative methods may involve the use of microwave-assisted synthesis or solvent-free conditions to enhance yield and reduce reaction times.
Sirtinol's primary applications are found in research related to cancer biology and metabolic diseases. As a sirtuin inhibitor, it is used to study the role of sirtuins in cellular processes such as apoptosis, cell cycle regulation, and metabolic control. In preclinical studies, sirtinol has shown promise in inducing apoptosis in leukemia cells and modulating glucose metabolism . Its chelating properties also make it a candidate for further exploration in contexts where metal ion homeostasis is disrupted.
Studies have demonstrated that sirtinol interacts significantly with metal ions like iron and copper. These interactions can alter its biological profile by enhancing oxidative stress within cells. For example, complexes formed between sirtinol and ferric ions exhibit increased cytotoxicity compared to the free ligand alone . Additionally, the binding affinity of sirtinol for these metals suggests that it may play a role in regulating metal ion availability within biological systems.
Sirtinol shares structural and functional similarities with other compounds that inhibit sirtuins or interact with metal ions. Here are some notable examples:
Compound Name | Structure Type | Unique Features |
---|---|---|
Resveratrol | Polyphenol | Known for its antioxidant properties; activates SIRT1. |
Nicotinamide | Amide derivative | A known SIRT1 inhibitor; involved in NAD+ metabolism. |
Salermide | Salicylamide derivative | Selective for SIRT1; induces apoptosis in cancer cells. |
Tenovin-6 | Naphthol derivative | Exhibits anti-cancer activity through SIRT inhibition. |
CAY10602 | Naphthol derivative | Selective SIRT2 inhibitor; used in neurodegenerative studies. |
Sirtinol's uniqueness lies in its dual role as both a sirtuin inhibitor and an iron chelator, allowing it to influence multiple biological pathways simultaneously .
Sirtinol possesses the molecular formula C26H22N2O2 with a molecular weight of 394.47 grams per mole [1] [2] [3]. This compound is characterized by its complex aromatic structure containing 26 carbon atoms, 22 hydrogen atoms, 2 nitrogen atoms, and 2 oxygen atoms [4] [5]. The precise molecular weight has been confirmed through multiple analytical techniques including mass spectrometry, which demonstrates a molecular ion peak at m/z 394.47 [25]. The compound is registered under the Chemical Abstracts Service number 410536-97-9 [1] [2] [3] [4] [5].
Property | Value | Method of Determination |
---|---|---|
Molecular Formula | C₂₆H₂₂N₂O₂ | Elemental Analysis [1] [2] [3] |
Molecular Weight | 394.47 g/mol | Mass Spectrometry [1] [2] [3] [25] |
CAS Number | 410536-97-9 | Chemical Registry [1] [2] [3] [4] [5] |
MDL Number | MFCD00810186 | Chemical Database [4] [5] |
Sirtinol exhibits a complex molecular architecture featuring multiple distinct functional groups that contribute to its unique chemical properties [10]. The compound contains a benzamide moiety connected to a 2-hydroxynaphthalenyl group through an aldiminic nitrogen atom [10]. This structural arrangement creates a tridentate coordination system capable of metal chelation through oxygen-nitrogen-oxygen donor atoms [10] [12].
The systematic International Union of Pure and Applied Chemistry name for sirtinol is 2-({[(1Z)-2-oxo-1,2-dihydronaphthalen-1-ylidene]methyl}amino)-N-[(1S)-1-phenylethyl]benzamide [1] [5]. Alternative nomenclature includes 2-[[(2-Hydroxy-1-naphthalenyl)methylene]amino]-N-(1-phenylethyl)benzamide [1] [4] [18].
The molecular structure demonstrates significant tautomeric behavior, existing primarily in equilibrium between keto and enol forms [24] [29]. Crystallographic analysis reveals that in the solid state, the compound adopts a specific tautomeric form with hydrogen atom positioning on the nitrogen rather than oxygen [24]. This tautomerism is facilitated by intramolecular hydrogen bonding within the naphthalene-benzamide framework [29].
The compound's structure features extensive π-π conjugation systems spanning both the naphthalene and benzene ring systems [21] [24]. These aromatic rings are linked through a conjugated imine bridge, creating an extended π-electron delocalization pathway that significantly influences the compound's spectroscopic and chemical properties [10] [21].
Sirtinol exhibits well-defined physicochemical characteristics that have been thoroughly documented through experimental studies [4] [17] [18]. The compound demonstrates a melting point range of 119-120°C, indicating good thermal stability under standard conditions [4] [17] [18]. The predicted boiling point is 659.2 ± 50.0°C, reflecting the substantial intermolecular forces present in this aromatic system [4] [17] [18].
The compound possesses a density of 1.16 g/cm³ at standard temperature and pressure [4] [17] [18]. The predicted acid dissociation constant (pKa) value is 7.85 ± 0.50, suggesting weak acid behavior under physiological conditions [4] [17] [18]. This pKa value is consistent with the presence of the phenolic hydroxyl group within the naphthalene system [17].
Physical Property | Value | Temperature/Conditions |
---|---|---|
Melting Point | 119-120°C | Standard Pressure [4] [17] [18] |
Boiling Point | 659.2 ± 50.0°C | Predicted [4] [17] [18] |
Density | 1.16 g/cm³ | Standard Conditions [4] [17] [18] |
pKa | 7.85 ± 0.50 | Predicted, Aqueous Solution [4] [17] [18] |
Appearance | Crystalline Solid | Room Temperature [1] [3] [4] [5] |
Color | Off-white to Pale Yellow | Solid State [1] [4] [5] [17] |
Sirtinol demonstrates excellent stability under recommended storage conditions [4] [17]. When stored as a solid at -20°C, the compound remains stable for one year from the date of manufacture [4] [17]. Solutions prepared in dimethyl sulfoxide maintain stability for up to one month when stored at -20°C [4] [17].
The solubility profile of sirtinol reflects its amphiphilic nature, with varying solubility in different solvent systems [1] [4] [9] [17]. The compound demonstrates excellent solubility in dimethyl sulfoxide, with reported values ranging from 10 to 30 mg/mL depending on preparation conditions [3] [4] [6] [9]. This high solubility in dimethyl sulfoxide makes it suitable for biological assay preparations and chemical synthesis applications [3] [6].
Sirtinol exhibits moderate solubility in aqueous systems, with sufficient water solubility for certain experimental applications [1] [4] [17]. The compound also demonstrates solubility in methanol, providing additional options for analytical and preparative procedures [1] [4] [17]. Notably, sirtinol shows poor solubility in ethanol, which limits its utility in certain solvent systems [9].
Solvent System | Solubility | Practical Applications |
---|---|---|
Dimethyl Sulfoxide | 10-30 mg/mL | Stock Solutions, Assays [3] [4] [6] [9] |
Water | Moderate | Aqueous Systems [1] [4] [17] |
Methanol | Soluble | Analytical Procedures [1] [4] [17] |
Ethanol | Insoluble | Limited Utility [9] |
Tetrahydrofuran | Soluble | Crystallization [24] |
The solubility characteristics are influenced by the compound's ability to form hydrogen bonds through its hydroxyl and amide functional groups [1] [4]. The aromatic ring systems contribute to hydrophobic interactions, while the polar functional groups enable interaction with protic solvents [4] [17].
Sirtinol exhibits a comprehensive spectroscopic signature that reflects its complex aromatic structure and electronic properties [10] [12] [15] [20]. Ultraviolet-visible spectroscopy reveals characteristic absorption maxima that provide insight into the compound's electronic transitions and conjugation patterns [10] [12] [15] [20].
In methanol solution, sirtinol demonstrates distinct absorption bands with λmax values at 329 nm (ε = 15,300), 382 nm (ε = 10,300), 496 nm (ε = 2,100), and 581 nm (ε = 1,400) [25]. These absorption features correspond to π-π* transitions within the extended aromatic system and charge transfer transitions involving the imine linkage [25].
Spectroscopic Method | Key Features | Structural Information |
---|---|---|
Ultraviolet-Visible | λmax 382, 441, 459-460 nm | π-electron delocalization [10] [12] [15] [20] |
Infrared | C=O stretch, aromatic C=C | Functional group confirmation [13] |
¹H Nuclear Magnetic Resonance | 2.88-4.05 ppm (aliphatic) | Tautomeric equilibrium [24] [35] |
¹³C Nuclear Magnetic Resonance | 193 ppm (carbonyl) | Ketone form predominance [35] |
Mass Spectrometry | m/z 394.47 | Molecular weight confirmation [25] |
Nuclear magnetic resonance spectroscopy provides detailed structural information about sirtinol's molecular framework [24] [35]. Proton nuclear magnetic resonance reveals aliphatic proton signals in the 2.88-4.05 ppm range, with aromatic protons appearing in their expected chemical shift regions [24] [35]. Carbon-13 nuclear magnetic resonance spectroscopy shows a characteristic carbonyl carbon signal at approximately 193 ppm, confirming the predominant ketone tautomeric form in solution [35].
The compound's spectroscopic behavior is significantly altered upon metal coordination [15] [20] [25]. Zinc(II) coordination results in spectral changes including the appearance of a new absorption band at 424 nm, while maintaining the original bands at 382 and 460 nm [15] [20]. These changes provide direct evidence for the metal chelation capabilities of sirtinol [15] [20].
Electron paramagnetic resonance spectroscopy has been employed to study sirtinol's interactions with biological systems, particularly its effects on iron-containing enzymes [15]. The technique reveals changes in the g ≈ 2 region signals, demonstrating the compound's ability to affect cellular iron metabolism through chelation mechanisms [15].